4-Ethynyl-N,N-dimethylpiperidine-1-carboxamide

Description

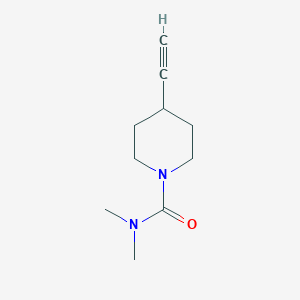

4-Ethynyl-N,N-dimethylpiperidine-1-carboxamide is a piperidine-derived carboxamide featuring an ethynyl substituent at the 4-position of the piperidine ring and a dimethylamino group on the carboxamide nitrogen. This compound is synthesized via alkyne addition reactions, as demonstrated in the reaction of a ketone precursor with 4-ethynyl-N,N-dimethylaniline under basic conditions (n-BuLi) to yield a structurally complex intermediate . Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol.

Properties

IUPAC Name |

4-ethynyl-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-4-9-5-7-12(8-6-9)10(13)11(2)3/h1,9H,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQJJXAEYVCAFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of N,N-dimethylpiperidine-4-carboxamide with an ethynylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, followed by the addition of an ethynylating agent like ethynyl bromide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen or the ethynyl carbon.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Ethynyl-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Piperazine vs. Piperidine Core

- N-Ethyl-N,4-dimethylpiperazine-1-carboxamide (C₉H₁₉N₃O, MW 185.27 g/mol): Replaces the piperidine ring with a piperazine core (two nitrogen atoms), altering electronic properties and hydrogen-bonding capacity. The ethyl and methyl substituents reduce steric hindrance compared to the ethynyl group in the target compound .

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : Features a 4-chlorophenyl group, introducing strong electron-withdrawing effects. The ethyl group on the piperazine ring contrasts with the ethynyl group, affecting lipophilicity and metabolic stability .

Ethynyl vs. Other Substituents

- 1-Acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide (C₁₇H₁₉N₃O₂, MW 297.36 g/mol): The ethynyl group is attached to a phenyl ring rather than the piperidine core, reducing ring strain but increasing aromatic interactions. The acetyl group enhances polarity compared to the dimethylamino group in the target compound .

Pharmacokinetic and Metabolic Comparisons

- N-Demethylation Susceptibility: Carboxamides like 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) undergo hepatic N-demethylation via microsomal enzymes, producing formaldehyde and metabolites like 4(5)-aminoimidazole-5(4)-carboxamide. The ethynyl group in 4-ethynyl-N,N-dimethylpiperidine-1-carboxamide may sterically hinder similar demethylation, prolonging its half-life compared to DIC .

- Enzyme Induction Effects: Phenobarbital pretreatment enhances N-demethylation in DIC metabolism by ~2.6-fold. The ethynyl group’s stability against such induction could make the target compound more predictable in drug interactions .

Biological Activity

4-Ethynyl-N,N-dimethylpiperidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

- IUPAC Name : this compound

- Molecular Formula : C12H15N3O

- Molecular Weight : 219.27 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It has been shown to modulate various signaling pathways, particularly those involved in cancer proliferation and survival mechanisms.

- Inhibition of Kinases : The compound has been studied for its ability to inhibit kinases that are crucial in cancer progression, such as ERK and VEGFR-2. These kinases play significant roles in cellular proliferation and angiogenesis, making them attractive targets for cancer therapy .

- Crosstalk with Other Pathways : Research indicates that the compound may also affect other pathways, including those involving the Abl kinase, contributing to its potential as a multitarget therapeutic agent .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 11.3 | Inhibition of ERK and VEGFR-2 kinases |

| K562 (leukemia) | 4.5 | Multitarget inhibition |

These results suggest that the compound effectively reduces cell viability through targeted inhibition of critical signaling pathways involved in tumor growth and survival.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study involving mice treated with this compound showed a marked reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in humans are underway, focusing on its application in treating specific types of cancers resistant to conventional therapies.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability:

- Absorption : Preliminary data suggest good oral bioavailability.

- Metabolism : The compound undergoes hepatic metabolism, which is essential for determining dosing regimens.

- Excretion : Studies indicate renal excretion as a primary route of elimination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.